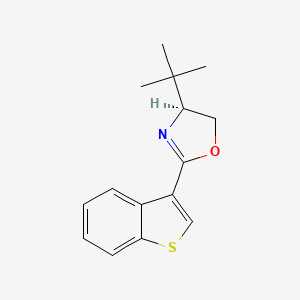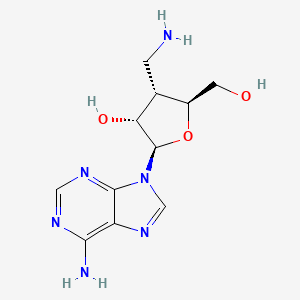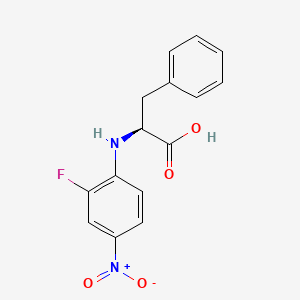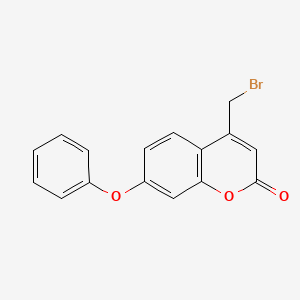
(4S)-2-(1-benzothiophen-3-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-2-(1-benzothiophen-3-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole: is a complex organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the benzothiophene moiety and the tert-butyl group in its structure makes this compound unique and potentially useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-(1-benzothiophen-3-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate oxazoline, which is then subjected to further cyclization to form the oxazole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger quantities of reactants. The use of automated systems and advanced purification techniques, such as chromatography, would also be essential to ensure the compound meets the required specifications for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-2-(1-benzothiophen-3-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Substitution: The benzothiophene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives with different functional groups, while reduction could produce various dihydro-oxazole compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4S)-2-(1-benzothiophen-3-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. The presence of the benzothiophene moiety suggests it could interact with biological targets, making it a candidate for drug discovery and development. Studies might focus on its effects on specific enzymes, receptors, or cellular pathways.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of (4S)-2-(1-benzothiophen-3-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiophene moiety could play a crucial role in binding to these targets, while the oxazole ring might influence the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4S)-2-(1-benzothiophen-3-yl)-4-methyl-4,5-dihydro-1,3-oxazole
- (4S)-2-(1-benzothiophen-3-yl)-4-ethyl-4,5-dihydro-1,3-oxazole
- (4S)-2-(1-benzothiophen-3-yl)-4-isopropyl-4,5-dihydro-1,3-oxazole
Uniqueness
The uniqueness of (4S)-2-(1-benzothiophen-3-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole lies in the presence of the tert-butyl group, which can significantly influence its chemical properties and reactivity. This makes it distinct from other similar compounds that may have different alkyl groups attached to the oxazole ring.
Propriétés
Numéro CAS |
497866-80-5 |
|---|---|
Formule moléculaire |
C15H17NOS |
Poids moléculaire |
259.4 g/mol |
Nom IUPAC |
(4S)-2-(1-benzothiophen-3-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H17NOS/c1-15(2,3)13-8-17-14(16-13)11-9-18-12-7-5-4-6-10(11)12/h4-7,9,13H,8H2,1-3H3/t13-/m1/s1 |
Clé InChI |
OFBNHUXHSKUNFN-CYBMUJFWSA-N |
SMILES isomérique |
CC(C)(C)[C@H]1COC(=N1)C2=CSC3=CC=CC=C32 |
SMILES canonique |
CC(C)(C)C1COC(=N1)C2=CSC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-1-Benzopyran-2-one, 7-[[4-(1-pyrrolidinyl)-2-butynyl]oxy]-](/img/structure/B14224223.png)

![N-[(1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14224238.png)





![1-{3-[(2-Ethylhexyl)oxy]phenyl}-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14224273.png)

![N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide](/img/structure/B14224307.png)
![1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane](/img/structure/B14224312.png)
![5-{Bis[(pyridin-2-yl)methyl]amino}pentanoic acid](/img/structure/B14224314.png)

